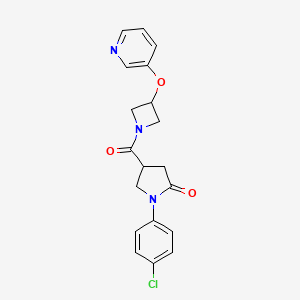
1-(4-Chlorophenyl)-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound characterized by its unique chemical structure. This compound features a pyrrolidin-2-one core, a chlorophenyl group, and a pyridin-3-yloxy azetidine moiety. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the pyrrolidin-2-one core. This can be achieved through cyclization reactions of amino acids or their derivatives. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, while the pyridin-3-yloxy azetidine moiety is constructed through nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound requires careful control of reaction conditions to ensure high yield and purity. This involves optimizing temperature, pressure, and the use of specific catalysts to facilitate the reactions. Large-scale production also necessitates the use of specialized equipment to handle the reagents and intermediates safely.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chlorophenyl)-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially altering its properties.
Substitution: Substitution reactions can introduce new substituents onto the aromatic ring or the pyrrolidin-2-one core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use Lewis acids like aluminum chloride (AlCl₃) as catalysts.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, contributing to the development of new chemical entities.
Biology: It serves as a tool in biological studies, particularly in understanding enzyme-substrate interactions and molecular recognition processes.
Medicine: The compound has potential therapeutic applications, including as a lead compound in drug discovery for various diseases.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-(4-Chlorophenyl)-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism can vary depending on the specific application and the biological system .
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)ethanol
4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one
1-(4-Chlorophenyl)ethyl acetate
Uniqueness: 1-(4-Chlorophenyl)-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one stands out due to its unique combination of functional groups and structural features. This distinctiveness allows it to interact with biological targets in ways that similar compounds cannot, making it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-4-(3-pyridin-3-yloxyazetidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c20-14-3-5-15(6-4-14)23-10-13(8-18(23)24)19(25)22-11-17(12-22)26-16-2-1-7-21-9-16/h1-7,9,13,17H,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXMGURQVCJUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)N3CC(C3)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl (2Z)-2-[(2-bromobenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2867466.png)
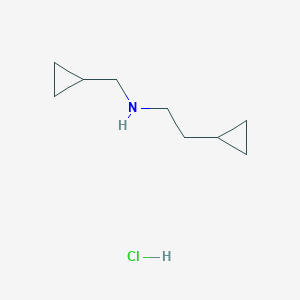
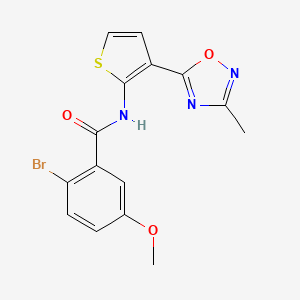
![1,6,7-trimethyl-3-[(3-methylphenyl)methyl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2867472.png)
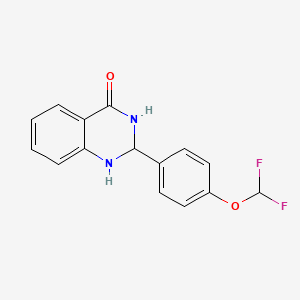
![3-phenyl-N-(2-phenylethyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2867474.png)
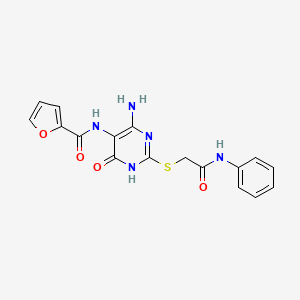
![2-[(3-methylphenyl)methyl]-4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2867477.png)
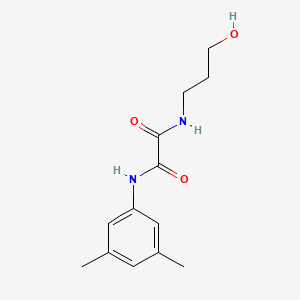
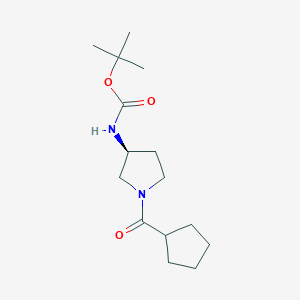
![2-[(Quinazolin-4-yl)amino]acetamide](/img/structure/B2867483.png)
![6-(Chloromethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine;hydrochloride](/img/structure/B2867485.png)
![ethyl 4-[(4-chloroanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2867486.png)
![N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2867488.png)
